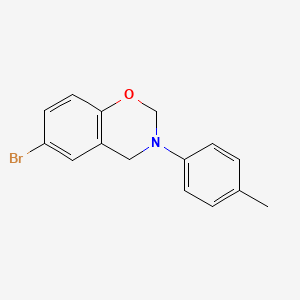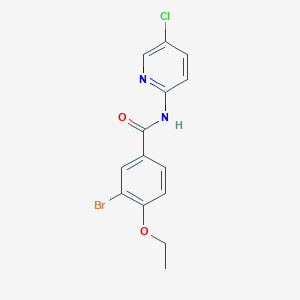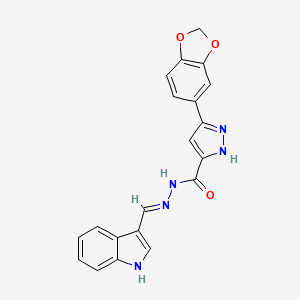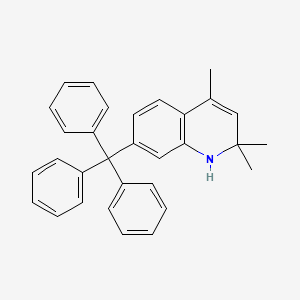
4,6-Dichloro-2-(methylsulfanyl)-5-(4-propoxybenzyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and material science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE typically involves multi-step organic reactions. One common method involves the selective and sequential palladium-catalyzed cross-coupling reactions using triorganoindium reagents . This methodology is efficient and versatile, allowing the synthesis of various non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving rigorous purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfone or reduced to a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, triorganoindium reagents, and various nucleophiles such as amines and thiols . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while oxidation reactions can produce sulfone derivatives .
科学研究应用
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of bioactive compounds with potential therapeutic applications.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a tool in studying various biological processes and pathways.
作用机制
The mechanism of action of 4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules . This interaction can modulate various biological activities, making it a valuable compound in drug discovery and development .
相似化合物的比较
Similar Compounds
Uniqueness
4,6-DICHLORO-2-(METHYLSULFANYL)-5-[(4-PROPOXYPHENYL)METHYL]PYRIMIDINE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to undergo selective reactions and form diverse derivatives makes it a versatile compound in various fields of research .
属性
分子式 |
C15H16Cl2N2OS |
|---|---|
分子量 |
343.3 g/mol |
IUPAC 名称 |
4,6-dichloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-3-8-20-11-6-4-10(5-7-11)9-12-13(16)18-15(21-2)19-14(12)17/h4-7H,3,8-9H2,1-2H3 |
InChI 键 |
ULGNLOQEJRSZPU-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646529.png)
![2-{[2-Ethoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile](/img/structure/B11646535.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11646537.png)
![8,9-Bis(4-methoxyphenyl)-2-(4-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11646544.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B11646549.png)

![(4E)-4-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11646566.png)
![methyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11646576.png)
![methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646582.png)
![4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)

![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11646605.png)
